(R)-N-methyl-1-phenylethanamine
Overview
Description
®-N-methyl-1-phenylethanamine, also known as ®-N-methylamphetamine, is a chiral amine with a phenylethylamine backbone. This compound is of significant interest due to its psychoactive properties and its role as a stimulant. It is structurally related to amphetamines and is known for its ability to affect the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-methyl-1-phenylethanamine typically involves the reductive amination of phenylacetone with methylamine. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon. The reaction conditions often require a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of ®-N-methyl-1-phenylethanamine follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-N-methyl-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include secondary amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-N-methyl-1-phenylethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals and as a reagent in organic synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential therapeutic applications.
Medicine: It is investigated for its stimulant properties and potential use in treating conditions like ADHD and narcolepsy.
Industry: The compound is used in the manufacture of certain polymers and as an intermediate in chemical production.
Mechanism of Action
The mechanism of action of ®-N-methyl-1-phenylethanamine involves its interaction with monoamine transporters in the brain. It primarily targets the dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the stimulant effects associated with the compound. The molecular pathways involved include the inhibition of reuptake and the promotion of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar structure but lacks the N-methyl group.
Methamphetamine: The racemic mixture of ®- and (S)-N-methyl-1-phenylethanamine.
Phenylethylamine: The parent compound with a simpler structure.
Uniqueness
®-N-methyl-1-phenylethanamine is unique due to its chiral nature and specific interaction with monoamine transporters. Its ®-enantiomer is known to have distinct pharmacological properties compared to the (S)-enantiomer, making it a compound of interest in both research and therapeutic contexts.
Properties
IUPAC Name |
(1R)-N-methyl-1-phenylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(10-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSSHZGQHHEHPZ-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366196 | |
Record name | (R)-(+)-N,alpha-Dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5933-40-4 | |
Record name | (R)-(+)-N-Methyl-1-phenylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5933-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-phenylethylamine, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005933404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(+)-N,alpha-Dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenemethanamine, N,α-dimethyl-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.115 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-1-PHENYLETHYLAMINE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IZ3431SC3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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